[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate
CAS No.: 147767-55-3
Cat. No.: VC6198484
Molecular Formula: C10H18O5S
Molecular Weight: 250.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147767-55-3 |
|---|---|
| Molecular Formula | C10H18O5S |
| Molecular Weight | 250.31 |
| IUPAC Name | 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate |
| Standard InChI | InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 |
| Standard InChI Key | PDQMFNUVJGFAEQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCC1CCC2(CC1)OCCO2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₁₈O₅S, with a molecular weight of 250.31 g/mol . Its structure features a cyclohexane ring fused to a 1,4-dioxane moiety via a spiro junction at the 8-position, with a methanesulfonate ester group attached to the methylene bridge (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₅S | |
| Molecular Weight | 250.31 g/mol | |
| Exact Mass | 250.08700 Da | |
| PSA (Polar Surface Area) | 70.21 Ų | |
| LogP (Partition Coefficient) | 1.98 |
Spectral and Stereochemical Features
Nuclear magnetic resonance (NMR) data for the compound’s methanesulfonate derivative reveals characteristic peaks: a singlet at δ 2.99 ppm for the sulfonate methyl group and a doublet at δ 4.01 ppm for the methylene protons adjacent to the sulfonate group . The spirocyclic framework introduces conformational rigidity, which influences its reactivity in alkylation reactions.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves the reaction of 1,4-dioxaspiro[4.5]decan-8-methanol with methanesulfonyl chloride (MsCl) under inert conditions. This method, adapted from analogous methanesulfonate syntheses , proceeds as follows:
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Step 1: A solution of 1,4-dioxaspiro[4.5]decan-8-methanol (50 g, 0.28 mol) and triethylamine (66.2 g, 0.65 mol) in dichloromethane (DCM) is cooled to 0°C.
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Step 2: Methanesulfonyl chloride (65.0 g, 0.57 mol) is added dropwise, followed by stirring at room temperature for 6 hours.
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Step 3: The mixture is washed with 1M HCl, and the organic layer is dried over Na₂SO₄ and concentrated to yield the product as a yellow oil (84 g, 99% yield) .
Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one
The alcohol precursor is typically derived from 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), a ketone protected as an ethylene ketal. This intermediate is synthesized via acetal formation from 1,4-cyclohexanedione, enabling selective functionalization at the 8-position .
Applications in Pharmaceutical and Materials Science
Role as an Alkylating Agent
The methanesulfonate group serves as a leaving group, making the compound a potent alkylating agent. It participates in nucleophilic substitution reactions to introduce the spirocyclic moiety into target molecules. For example, it has been used to synthesize analogs of serotonin and melatonin by reacting with amine nucleophiles .
Material Science Applications
Derivatives of this compound are explored in epoxy resin formulations and thermoplastics, where the spirocyclic structure enhances thermal stability and mechanical properties . These materials find use in coatings, adhesives, and food-contact polymers .
Recent Research and Future Directions
Biochemical Studies
A 2023 study highlighted the dual stress mechanisms (genotoxic and lipid) triggered by methanesulfonate derivatives in nuclear membranes, complicating toxicity assessments . This underscores the need for targeted studies on [(4',4'-ethylenedioxy)cyclohexyl]methyl methanesulfonate’s intracellular effects.
Synthetic Innovations
Recent patents (e.g., WO2019/108824) describe novel routes to spirocyclic analgesics using this compound as a key intermediate . Future work may optimize its enantioselective synthesis for chiral drug production.
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